molecular formula C11H16ClN B13256110 4-Methyl-2-phenylpyrrolidine hydrochloride

4-Methyl-2-phenylpyrrolidine hydrochloride

Cat. No.: B13256110
M. Wt: 197.70 g/mol
InChI Key: CABKMDJEZQCMQP-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-2-phenylbutan-1-amine with hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of 4-Methyl-2-phenylpyrrolidine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Methyl-2-phenylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-phenylpyrrolidine hydrochloride
  • 3-Methyl-3-phenylpyrrolidine hydrochloride
  • 1-Ethyl-3-phenylpyrrolidine hydrochloride

Uniqueness

4-Methyl-2-phenylpyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-methyl-2-phenylpyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-7-11(12-8-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H

InChI Key

CABKMDJEZQCMQP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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